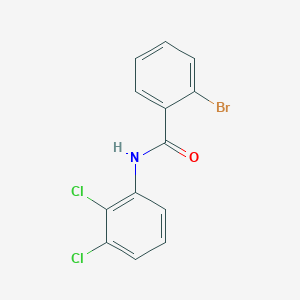

![molecular formula C12H14N2O3S B5551748 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

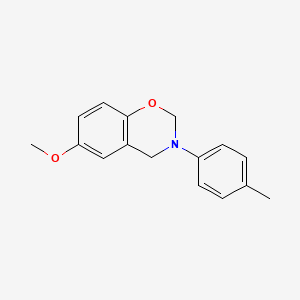

2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. This compound, in particular, incorporates a methoxyphenylsulfonyl group, which could influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives like this compound often involves multi-component condensation reactions. A similar compound, 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, was synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst, demonstrating the utility of imidazolium-based catalysts in synthesizing complex imidazole derivatives under green and efficient conditions (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms at the first and third positions. For compounds like this compound, additional substituents on the imidazole ring and the phenyl ring can significantly affect their molecular geometry, electronic distribution, and intermolecular interactions, as seen in closely related compounds through X-ray diffraction studies (Yeong et al., 2018).

科学的研究の応用

Synthesis and Coordination in Chemistry

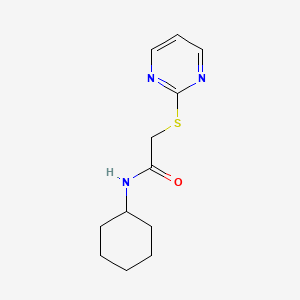

- The compound has been used in the synthesis of different compounds and for checking interactions with metal centers. For instance, its interaction with a nickel center was studied, demonstrating its potential in coordination chemistry and complex formation (Bermejo et al., 2000).

Catalysis and Organic Synthesis

- It plays a role in catalysis and organic synthesis. For example, it's involved in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its utility in multi-component condensation reactions (Moosavi‐Zare et al., 2013).

Application in Fuel Cells

- The compound has also found applications in the development of membranes for fuel cells. For example, a study on poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes indicates its potential in enhancing the alkaline stability of membranes (Yang et al., 2014).

Antiprotozoal Activity

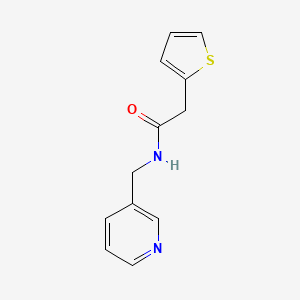

- Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally similar, shows strong antiprotozoal activity, suggesting potential biomedical applications (Pérez‐Villanueva et al., 2013).

Synthesis of Radiolabelled Compounds

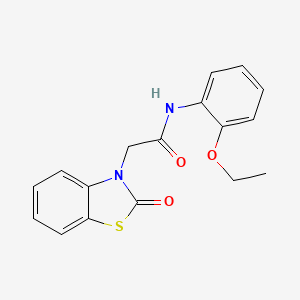

- It has been used in the development of radiolabelled compounds, for instance, in the synthesis of [11C]L-159,884, a radiolabelled nonpeptide angiotensin II antagonist (Hamill et al., 1996).

Drug Metabolism Studies

- The compound is involved in drug metabolism studies, such as the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (Zmijewski et al., 2006).

Corrosion Inhibition

- Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions, indicating its potential in industrial applications (Ammal et al., 2018).

特性

IUPAC Name |

2-ethyl-1-(4-methoxyphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-12-13-8-9-14(12)18(15,16)11-6-4-10(17-2)5-7-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDLSCLNKODFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)